molecular formula C9H8FN3 B1319532 4-(3-Fluorophenyl)-1H-pyrazol-3-amine CAS No. 301373-68-2

4-(3-Fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1319532
CAS No.: 301373-68-2
M. Wt: 177.18 g/mol
InChI Key: AONYBEHEKIRSMN-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a 3-fluorophenyl group at position 4 and an amine group at position 3. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

4-(3-fluorophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYBEHEKIRSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602564
Record name 4-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301373-68-2
Record name 4-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reaction mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Development
4-(3-Fluorophenyl)-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory conditions and pain management. Its structural properties allow it to interact effectively with biological targets, leading to the development of drugs with improved efficacy and reduced side effects compared to traditional analgesics.

Anticancer Research
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer therapies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, making it a candidate for further investigation in targeted cancer treatments. For instance, a study demonstrated that pyrazole derivatives exhibited significant activity against MCF-7 breast cancer cells, with IC50 values indicating potent growth inhibition .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection while minimizing environmental impact aligns with sustainable agricultural practices. The compound's ability to disrupt pest life cycles makes it valuable in integrated pest management strategies.

Biochemical Research

Enzyme Inhibition Studies
The compound is employed in biochemical research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can elucidate pathways involved in various diseases, aiding the development of targeted therapies. For example, studies have investigated its role as an inhibitor in metabolic pathways relevant to cancer and inflammatory diseases .

Material Science

Development of Advanced Materials
this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for industrial applications where durability and performance are critical .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalAnti-inflammatory drugs, anticancer agentsEffective against MCF-7 cells; reduced side effects
Agricultural ChemistryHerbicides, fungicidesEnhances crop protection; supports sustainability
Biochemical ResearchEnzyme inhibition studiesContributes to understanding disease mechanisms
Material SciencePolymers and coatingsImproved thermal stability; mechanical properties

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects on several cancer cell lines, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy .

Case Study 2: Agricultural Efficacy
Research on the use of this compound as a herbicide demonstrated its effectiveness in controlling weed populations while preserving crop yields. Field trials revealed that formulations containing this compound outperformed traditional herbicides in both efficacy and environmental safety .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern on the pyrazole ring and aromatic substituents critically impacts physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Pyrazole Substitution Aromatic Substituent Key Functional Groups Molecular Weight (g/mol)
4-(3-Fluorophenyl)-1H-pyrazol-3-amine NH₂ at C3, C4-FPh 3-Fluorophenyl -NH₂, -F ~177.16*
3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) NH₂ at C5, C3-FPh 3-Fluorophenyl -NH₂, -F ~177.16
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine NH₂ at C3, Cl at C4 3-Fluorobenzyl -Cl, -CH₂(3-FPh), -NH₂ 225.65
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine NH₂ at C3, CH₃ at N1 4-Fluorobenzyl -CH₃, -CH₂(4-FPh), -NH₂ ~219.24
4-(3-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazol-3-amine NH₂ at C3, C4-FPh 3-Fluorophenyl, C5-isopropyl -NH₂, -F, -C(CH₃)₂ ~233.28

*Calculated based on molecular formula C₉H₈FN₃.

Key Observations :

  • Substitution Position: The position of the amine group (C3 vs. For example, 4g (C5-NH₂) exhibits distinct NMR shifts (δ 5.71 ppm for pyrazole CH) compared to the target compound .
  • Fluorine Position : Fluorine at the 3-position (meta) on the phenyl ring (target compound) vs. 4-position (para) in affects electronic effects. Meta-substitution may reduce steric hindrance compared to para-substituted analogs.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported in evidence Not reported Not reported
3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) 5.71 (s, CH), 6.83–7.37 (m, Ar-H) 96.00 (CH), 123.12–161.54 (Ar) 3344 (-NH₂), 3098 (Ar-H)
3-Phenyl-1H-pyrazol-5-amine (4h) 5.75 (s, CH), 7.15–7.60 (m, Ar-H) 97.01 (CH), 121.16–148.62 (Ar) 3351 (-NH₂), 3150 (Ar-H)
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine Not reported Not reported Not reported

Insights :

  • The fluorine atom in 4g causes upfield shifts in aromatic protons (δ 6.83–7.37) compared to non-fluorinated analog 4h (δ 7.15–7.60) .
  • IR spectra for pyrazole amines show characteristic -NH₂ stretches near 3300–3350 cm⁻¹ .

Biological Activity

4-(3-Fluorophenyl)-1H-pyrazol-3-amine, a pyrazole derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows for interaction with various biological targets. This article provides a comprehensive overview of its biological activity, synthesizing findings from multiple studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3, with a molecular weight of 179.18 g/mol. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a series of experiments, it was found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases. The IC50 values for anti-inflammatory activity were comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, its antimicrobial action may be linked to disruption of bacterial cell wall synthesis or function .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial load when treated with the compound, supporting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, the compound was administered to animal models exhibiting symptoms similar to rheumatoid arthritis. Results indicated a marked decrease in joint inflammation and pain, highlighting its therapeutic potential in managing chronic inflammatory conditions .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntimicrobialEscherichia coliVaries
Anti-inflammatoryHuman fibroblastsIC50 = 60 μg/mL
AnticancerLeukemia cellsIC50 = 40 nM
AnticancerBreast cancer cellsIC50 = 25 nM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of hydrazine salts with substituted propionitriles. For example, 3-(3-fluorophenyl)-2-(aminomethylene)propionitrile reacts with hydrazine hydrate in a C1–C3 alcohol solvent under reflux . Optimization involves controlling stoichiometry (1:1.2 molar ratio of hydrazine to nitrile) and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, coupling with fluorine), while the pyrazole NH₂ resonates as a broad singlet (δ 5.1–5.3 ppm) .
  • FT-IR : N-H stretching (3270–3350 cm⁻¹) and C-F vibration (1220–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ at m/z 192.08) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from DMSO/ethanol (1:3 v/v) at 4°C yields single crystals suitable for X-ray analysis. SHELXL-2018 is recommended for structure refinement, with attention to hydrogen bonding (N–H···N/F interactions) and torsional angles .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical molecular geometries?

  • Methodological Answer : B3LYP/6-311+G(2d,p) calculations predict bond lengths and angles within 2% of XRD data. For example, the C3–C4 bond in the pyrazole ring measures 1.39 Å experimentally vs. 1.41 Å computationally. Hirshfeld surface analysis identifies dominant H···F (23%) and H···H (58%) interactions, clarifying packing motifs .

Q. What strategies mitigate side reactions during functionalization at the pyrazole NH₂ group?

  • Methodological Answer : Protecting the NH₂ group with Boc (tert-butoxycarbonyl) via Boc₂O in THF (0°C, 2 hours) prevents unwanted alkylation. Deprotection with TFA/DCM (1:4 v/v, 30 minutes) restores the amine without degrading the fluorophenyl moiety .

Q. How can crystallographic data be leveraged to predict bioactivity via structure-activity relationship (SAR) modeling?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) uses the pyrazole ring’s planar geometry and fluorine’s electronegativity to simulate binding to targets like kinase enzymes. The 3-fluorophenyl group’s dihedral angle (18.5° relative to pyrazole) optimizes hydrophobic pocket interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) monitors enantiopurity. Asymmetric synthesis via Cu(I)-catalyzed coupling of 3-fluorophenylboronic acid to a chiral pyrazole precursor achieves ≥98% ee .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from trace moisture in solvents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O). Solubility in DMSO increases from 12 mg/mL (ambient) to 25 mg/mL at 60°C, as confirmed by UV-Vis (λ = 260 nm) .

Q. Why do XRD studies report varying unit cell parameters for polymorphs?

  • Methodological Answer : Polymorphs form due to solvent-dependent crystallization. For example, Form I (monoclinic, P2₁/c) from methanol vs. Form II (triclinic, P-1) from acetonitrile. Rietveld refinement distinguishes phases via lattice constants (e.g., a = 10.25 Å in Form I vs. 8.51 Å in Form II) .

Tables for Key Data

Property Experimental Value Computational (DFT) Source
C–F Bond Length (Å)1.341.36
Pyrazole Ring Torsion (°)5.24.8
LogP (Octanol/Water)2.12.3
Crystallization Solvent Crystal System Space Group Reference
DMSO/EthanolMonoclinicP2₁/c
AcetonitrileTriclinicP-1

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